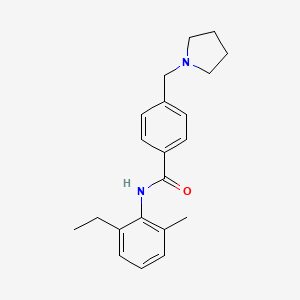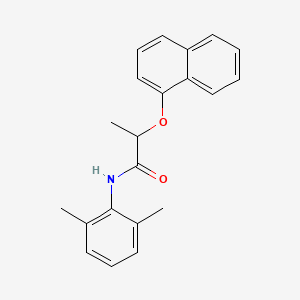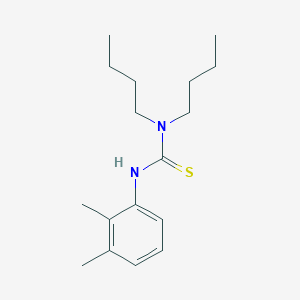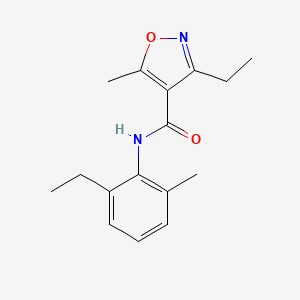![molecular formula C23H28FN3O3S B4621958 1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4621958.png)
1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine
Descripción general
Descripción
1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine, also known as FSCPX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. FSCPX is a potent and selective antagonist of the M4 muscarinic acetylcholine receptor (mAChR), which plays a crucial role in the regulation of various physiological processes, including cognitive function, memory, and learning.
Mecanismo De Acción
1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine exerts its pharmacological effects by selectively blocking the M4 mAChR. The M4 mAChR is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The blockade of M4 mAChR by 1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine results in the inhibition of the signaling pathways that are activated by acetylcholine, a neurotransmitter that plays a crucial role in cognitive function, memory, and learning.
Biochemical and Physiological Effects:
The blockade of M4 mAChR by 1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine has been shown to have significant biochemical and physiological effects. In particular, 1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine has been shown to improve cognitive function and memory in animal models of cognitive impairment. Additionally, 1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine has been shown to reduce the severity of motor symptoms in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine has several advantages as a research tool. Firstly, 1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine is a potent and selective antagonist of the M4 mAChR, which allows for the specific investigation of the role of M4 mAChR in various physiological and pathological conditions. Secondly, 1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine is a well-characterized compound that has been extensively studied in scientific research. However, there are also limitations to the use of 1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine in lab experiments. Firstly, the synthesis of 1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine is a challenging process that requires expertise in organic chemistry. Secondly, the high cost of 1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine may limit its availability for some research groups.
Direcciones Futuras
There are several future directions for the scientific research on 1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine. Firstly, further studies are needed to investigate the potential therapeutic applications of M4 mAChR antagonists in the treatment of various psychiatric and neurological disorders. Secondly, the development of novel M4 mAChR antagonists with improved pharmacokinetic properties and reduced side effects may enhance the therapeutic potential of this class of compounds. Lastly, the investigation of the role of M4 mAChR in other physiological processes may reveal new therapeutic targets for the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine has been extensively used in scientific research to investigate the role of M4 mAChR in various physiological and pathological conditions. In particular, 1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine has been used to study the effects of M4 mAChR blockade on cognitive function, memory, and learning. Additionally, 1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine has been used to investigate the potential therapeutic applications of M4 mAChR antagonists in the treatment of various psychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3S/c24-22-9-5-4-6-20(22)18-31(29,30)27-12-10-19(11-13-27)23(28)26-16-14-25(15-17-26)21-7-2-1-3-8-21/h1-9,19H,10-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWYNIJPNVVUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4621876.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621889.png)
![2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4621897.png)
![ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4621900.png)


![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4621913.png)
![1-[2-(2-naphthyloxy)propanoyl]azepane](/img/structure/B4621916.png)
![ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4621930.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621933.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methyl-2-thiophenesulfonamide](/img/structure/B4621946.png)

